molecular formula C17H15N3O3S B12220992 4-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid

4-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid

Cat. No.: B12220992
M. Wt: 341.4 g/mol
InChI Key: FKORCRGTOBTWGF-UHFFFAOYSA-N
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Description

4-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid is a complex organic compound that features a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid typically involves multiple steps. One common route starts with the preparation of the thieno[2,3-b]pyridine core, which can be synthesized by reacting 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a strong base such as potassium carbonate or sodium ethoxide . The resulting intermediate undergoes further reactions to introduce the amino and carboxyl groups, ultimately forming the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would typically involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

4-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The amino and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The thieno[2,3-b]pyridine core can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for the formation of various derivatives with unique properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoic acid

InChI

InChI=1S/C17H15N3O3S/c1-8-7-9(2)19-16-12(8)13(18)14(24-16)15(21)20-11-5-3-10(4-6-11)17(22)23/h3-7H,18H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

FKORCRGTOBTWGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)O)N)C

Origin of Product

United States

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